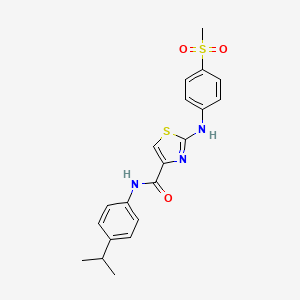![molecular formula C22H19N5O4S B2489815 Methyl 4-(2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamido)benzoate CAS No. 946370-83-8](/img/structure/B2489815.png)
Methyl 4-(2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves complex reactions, such as the formation of hydrogen-bonded structures in compounds with similar backbone structures, showcasing the intricate process of creating these molecules. These syntheses often utilize condensation reactions, hydrogen bonds, and other specific chemical interactions to form the desired products (Portilla et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized by specific bonding patterns and spatial arrangements. For instance, compounds like methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate exhibit complex sheet formations through N-H...N, N-H...O, and C-H...O hydrogen bonds, indicative of the potential structural complexity in the target molecule (Portilla et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of such molecules often involves interactions with various reagents to form new compounds. For example, reactions with amino acid esters or hydrazide derivatives can yield compounds with significant biological activity, highlighting the molecule's reactivity and versatility (Fathalla, 2015).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and crystal structure, are crucial for understanding their behavior in different environments. For instance, the solubility and crystalline form can influence the compound's applications in medicinal chemistry and materials science.
Chemical Properties Analysis
Chemical properties, including reactivity towards different functional groups, stability under various conditions, and the ability to undergo specific reactions, are fundamental to exploiting these compounds in chemical synthesis and drug design. The targeted molecule's potential to participate in creating heterocyclic systems or to act as inhibitors for biological molecules showcases its chemical versatility (Shibuya et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research in the field of heterocyclic chemistry often explores the synthesis and characterization of complex molecules, including those related to the queried compound. For instance, studies have detailed the synthesis of 1,2,4-triazine derivatives through various chemical reactions, highlighting the versatility of these compounds in generating a wide array of heterocyclic structures with potential pharmaceutical applications (El‐Barbary et al., 2005). Similarly, research on pyrazolo[1,5-a][1,3,5]triazines and related compounds has been conducted to explore their synthesis pathways and structural properties, aiming to expand the chemical toolbox for developing new therapeutic agents (Raboisson et al., 2003).
Biological Activities
Several studies have focused on evaluating the biological activities of triazine derivatives, including their potential as antimicrobial, antifungal, and antitumor agents. For example, compounds synthesized from triazine derivatives have been tested for their antimicrobial activities against various bacterial and fungal strains, revealing significant potential in addressing drug-resistant infections (Daraji et al., 2021). Additionally, some triazine compounds have shown promising antihyperglycemic properties in animal models, suggesting their utility in managing conditions like diabetes (Kees et al., 1996).
Antitubercular and Antimicrobial Potential
Research has also delved into the antitubercular and antimicrobial potential of triazine-linked heterocyclics, highlighting their efficacy against tuberculosis and various microbial pathogens. The synthesis of these compounds through innovative methods, including microwave irradiation, has been explored to enhance their biological activities and develop new therapeutic options (Deohate et al., 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-[[2-[(7-methyl-4-oxo-8-phenyl-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c1-13-18(14-6-4-3-5-7-14)19-24-21(25-22(30)27(19)26-13)32-12-17(28)23-16-10-8-15(9-11-16)20(29)31-2/h3-11H,12H2,1-2H3,(H,23,28)(H,24,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUGRMMMFLVJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C(NC2=O)SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamido)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol](/img/structure/B2489732.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2489733.png)
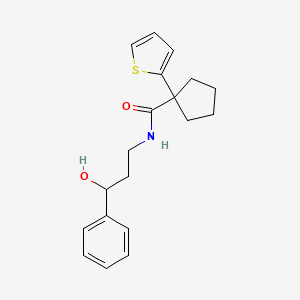
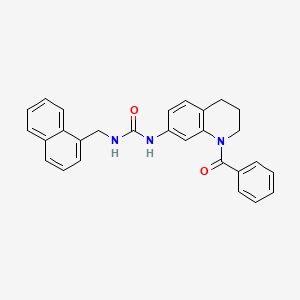

![6-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2489743.png)
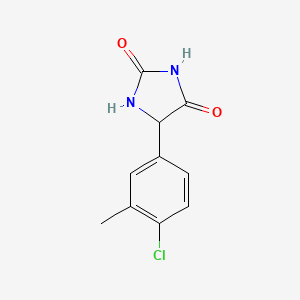

![Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride](/img/structure/B2489748.png)
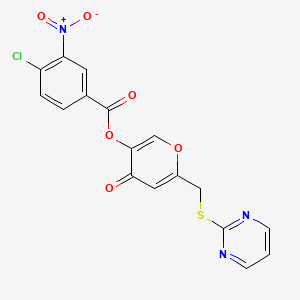
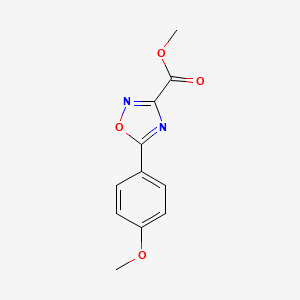
![2-Methoxy-6-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2489752.png)

